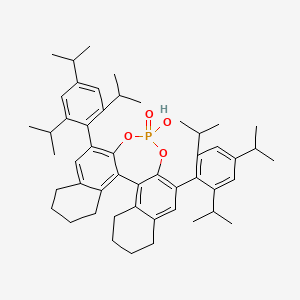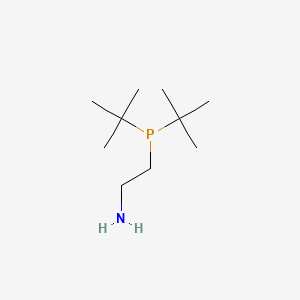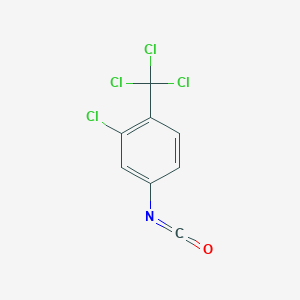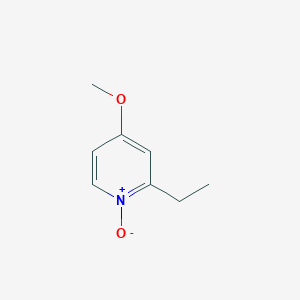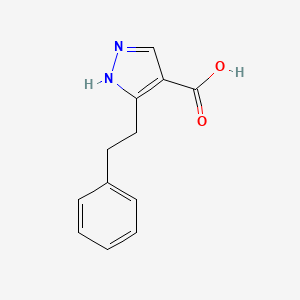
2-Chloro-5-fluoro-3-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-3-methoxypyridine is a chemical compound with the molecular formula C6H5ClFNO. It is a solid or liquid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClFNO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 161.56 . It is stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Pyridine Derivatives
2-Chloro-5-fluoro-3-methoxypyridine serves as a valuable intermediate in the synthesis of complex pyridine derivatives due to its reactive halogen atoms, which facilitate various substitution reactions. This compound's unique halogen configuration makes it an ideal precursor for the synthesis of pentasubstituted pyridines, which are crucial in medicinal chemistry for creating new drug molecules with potential therapeutic applications. The ability to introduce a wide range of functional groups at specific positions on the pyridine ring through reactions such as the halogen dance reactions underscores its versatility in organic synthesis (Wu et al., 2022).
Development of Herbicides
The structure of this compound has also been exploited in the development of novel herbicides. Derivatives of this compound, featuring additional functional groups such as the 1,3,4-oxadiazole ring, have demonstrated significant herbicidal activity against a variety of graminaceous plants. The introduction of a thioether moiety into the 1,3,4-oxadiazole ring, derived from this pyridine, enhances its efficacy and safety for crop protection. This indicates its potential utility in agricultural chemistry for creating more effective and environmentally safe herbicidal compounds (Tajik & Dadras, 2011).
Lithiation and Functionalization Studies
Investigations into the lithiation reactions of 2-chloro- and 2-methoxypyridines, including this compound, have provided valuable insights into the mechanisms of nucleophilic substitution reactions in pyridines. These studies are fundamental in understanding the reactivity and selectivity of lithiation processes, which are essential for the functionalization of pyridine derivatives. The results from these studies have implications for designing new synthetic routes for pyridine-based compounds in pharmaceuticals and agrochemicals (Gros et al., 2003).
Fluorine-18 Labelling for Medical Imaging
One of the more advanced applications of pyridine derivatives includes the synthesis of fluoropyridine-based reagents, such as FPyKYNE, for labelling macromolecules with fluorine-18. This process is crucial for the development of radiopharmaceuticals used in positron emission tomography (PET) imaging. The design and synthesis of such reagents from chloro-fluoro-methoxypyridines demonstrate the compound's role in facilitating the development of diagnostic tools in nuclear medicine, offering a pathway to improved imaging techniques for various diseases (Kuhnast et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-5-fluoro-3-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLPKZZZTACMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





